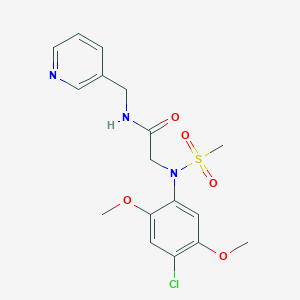![molecular formula C20H18N2O B4464013 11-methyl-3-phenyl-2,3,4,5-tetrahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B4464013.png)
11-methyl-3-phenyl-2,3,4,5-tetrahydro-1H-dibenzo[b,e][1,4]diazepin-1-one
Vue d'ensemble
Description
11-methyl-3-phenyl-2,3,4,5-tetrahydro-1H-dibenzo[b,e][1,4]diazepin-1-one, also known as MPD, is a chemical compound that belongs to the class of benzodiazepines. It has been found to possess various biological properties, making it useful in scientific research.
Mécanisme D'action
The mechanism of action of 11-methyl-3-phenyl-2,3,4,5-tetrahydro-1H-dibenzo[b,e][1,4]diazepin-1-one involves the binding of the compound to the benzodiazepine site of the GABA-A receptor. This binding results in the enhancement of GABAergic neurotransmission, leading to the inhibition of neuronal activity. This property of 11-methyl-3-phenyl-2,3,4,5-tetrahydro-1H-dibenzo[b,e][1,4]diazepin-1-one has been found to be useful in treating anxiety, insomnia, and seizures.
Biochemical and Physiological Effects:
11-methyl-3-phenyl-2,3,4,5-tetrahydro-1H-dibenzo[b,e][1,4]diazepin-1-one has been found to possess various biochemical and physiological effects. It has been shown to decrease anxiety-like behavior in animal models, indicating its anxiolytic properties. 11-methyl-3-phenyl-2,3,4,5-tetrahydro-1H-dibenzo[b,e][1,4]diazepin-1-one has also been found to increase sleep duration and decrease sleep latency, indicating its sedative properties. Additionally, 11-methyl-3-phenyl-2,3,4,5-tetrahydro-1H-dibenzo[b,e][1,4]diazepin-1-one has been found to possess anticonvulsant properties, making it useful in treating seizures.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 11-methyl-3-phenyl-2,3,4,5-tetrahydro-1H-dibenzo[b,e][1,4]diazepin-1-one in lab experiments include its high potency, selectivity, and specificity for the benzodiazepine site of the GABA-A receptor. However, the limitations of using 11-methyl-3-phenyl-2,3,4,5-tetrahydro-1H-dibenzo[b,e][1,4]diazepin-1-one in lab experiments include its relatively short half-life and the potential for tolerance and dependence with prolonged use.
Orientations Futures
For 11-methyl-3-phenyl-2,3,4,5-tetrahydro-1H-dibenzo[b,e][1,4]diazepin-1-one research include the development of novel analogs with improved pharmacokinetic properties and the investigation of its potential therapeutic applications in various neurological and psychiatric disorders. Additionally, the use of 11-methyl-3-phenyl-2,3,4,5-tetrahydro-1H-dibenzo[b,e][1,4]diazepin-1-one in combination with other compounds to enhance its therapeutic effects and reduce its potential side effects should be explored.
Applications De Recherche Scientifique
11-methyl-3-phenyl-2,3,4,5-tetrahydro-1H-dibenzo[b,e][1,4]diazepin-1-one has been extensively used in scientific research as a pharmacological tool to study the central nervous system. It has been found to bind to the benzodiazepine site of the GABA-A receptor, resulting in the enhancement of GABAergic neurotransmission. This property has made 11-methyl-3-phenyl-2,3,4,5-tetrahydro-1H-dibenzo[b,e][1,4]diazepin-1-one useful in studying the role of GABAergic neurotransmission in various physiological and pathological conditions.
Propriétés
IUPAC Name |
6-methyl-9-phenyl-5,8,9,10-tetrahydrobenzo[b][1,4]benzodiazepin-7-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2O/c1-13-20-18(22-17-10-6-5-9-16(17)21-13)11-15(12-19(20)23)14-7-3-2-4-8-14/h2-10,15,21H,11-12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIAOYFHVLGHEOP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=NC3=CC=CC=C3N1)CC(CC2=O)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-[2-(4-fluoro-2-methoxyphenyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B4463934.png)
![6-(4-bromophenyl)-2-(1-piperidinyl)pyrido[4,3-d]pyrimidin-5(6H)-one](/img/structure/B4463950.png)
![methyl {[7-(3-thienyl)[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]thio}acetate](/img/structure/B4463958.png)

![3-{1-[(3,4-dimethoxyphenyl)sulfonyl]-2-pyrrolidinyl}-5-methylisoxazole](/img/structure/B4463970.png)
![N-[3-(3,4-dihydro-1(2H)-quinolinylcarbonyl)phenyl]-N-methylmethanesulfonamide](/img/structure/B4463980.png)
![N-isopropyl-3-[(4-methyl-1-piperazinyl)sulfonyl]benzamide](/img/structure/B4463984.png)
![N-(2-ethyl-6-methylthieno[2,3-d]pyrimidin-4-yl)glycine](/img/structure/B4463992.png)
![N-(2-{[6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methyl-4-pyrimidinyl]amino}ethyl)cyclohexanecarboxamide](/img/structure/B4464001.png)

![4-{4-[(4-ethoxyphenyl)sulfonyl]-1-piperazinyl}-N-ethyl-6-methyl-2-pyrimidinamine](/img/structure/B4464019.png)
![2-methyl-3-[methyl(methylsulfonyl)amino]-N-[3-(4-methyl-1-piperidinyl)propyl]benzamide](/img/structure/B4464021.png)
![4-methoxy-N-methyl-N-[4-(1-pyrrolidinylcarbonyl)benzyl]benzenesulfonamide](/img/structure/B4464025.png)
![6-{4-[(4-fluorophenyl)acetyl]-1-piperazinyl}-N-3-pyridinyl-3-pyridazinamine](/img/structure/B4464030.png)